Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate
Description
Chemical Identification and Nomenclature
IUPAC Name and Structural Interpretation
The IUPAC name for this compound is disodium 7-[[2-[(aminocarbonyl)amino]-4-[(2-bromo-1-oxoallyl)amino]phenyl]diazenyl]naphthalene-1,3-disulphonate . Breaking this down:
- Naphthalene backbone : A bicyclic aromatic system substituted at the 1- and 3-positions with sulfonate groups.
- Azo linkage (-N=N-) : Bridges the naphthalene core to a phenyl ring.
- Phenyl ring substituents :
- A urea group (-NH-C(=O)-NH₂) at position 2.
- A bromo-enone moiety (-NH-C(=O)-CBr=CH₂) at position 4.
This structure combines chromophoric (azo), hydrophilic (sulfonate), and reactive (bromo-enone) groups, which collectively influence its physicochemical behavior.
Table 1: Structural Breakdown of IUPAC Name
| Component | Position | Functional Group | Role |
|---|---|---|---|
| Naphthalene | 1,3 | Disulphonate | Solubility enhancement |
| Phenyl | 2 | Urea | Hydrogen bonding |
| Phenyl | 4 | Bromo-enone | Electrophilic reactivity |
| Bridge | - | Azo (-N=N-) | Chromophore |
CAS Registry Number and EC Number
These identifiers are critical for regulatory compliance and precise chemical tracking in industrial and research contexts. The CAS number ensures unambiguous identification, while the EC number aligns with EU regulatory frameworks.
Molecular Formula and Weight Validation
Table 2: Molecular Weight Validation
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 20 | 12.01 | 240.20 |
| H | 14 | 1.008 | 14.11 |
| Br | 1 | 79.90 | 79.90 |
| N | 5 | 14.01 | 70.05 |
| Na | 2 | 22.99 | 45.98 |
| O | 8 | 16.00 | 128.00 |
| S | 2 | 32.07 | 64.14 |
| Total | - | - | 642.38 |
The calculated molecular weight (642.38 g/mol) aligns with the reported value (642.37 g/mol), confirming consistency.
Properties
CAS No. |
93804-44-5 |
|---|---|
Molecular Formula |
C20H14BrN5Na2O8S2 |
Molecular Weight |
642.4 g/mol |
IUPAC Name |
disodium;7-[[4-(2-bromoprop-2-enoylamino)-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C20H16BrN5O8S2.2Na/c1-10(21)19(27)23-12-4-5-16(17(8-12)24-20(22)28)26-25-13-3-2-11-6-14(35(29,30)31)9-18(15(11)7-13)36(32,33)34;;/h2-9H,1H2,(H,23,27)(H3,22,24,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
MAJZSBCHNJHCQS-UHFFFAOYSA-L |
Canonical SMILES |
C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Br.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
The compound's molecular formula is $$C{20}H{14}BrN5Na2O8S2$$, with a molecular weight of 642.4 g/mol. It contains functional groups such as azo (-N=N-) and sulfonic acid (-SO₃Na), which are critical for its synthesis and applications.
Raw Materials
The synthesis requires the following raw materials:
- Aromatic amines : These serve as precursors for diazotization.
- Brominated compounds : For introducing the bromine atom into the molecule.
- Sulfonating agents : Such as sulfuric acid or sodium hydroxide, to add sulfonic groups.
- Coupling agents : To facilitate the azo coupling reaction.
Preparation Steps
Diazotization
Diazotization involves converting an aromatic amine into a diazonium salt by reacting it with nitrous acid under acidic conditions. This step is critical for forming the azo linkage in the compound.
Procedure:
Azo Coupling Reaction
The diazonium salt reacts with another aromatic compound containing electron-donating groups (e.g., -OH or -NH₂). This step forms the azo bond (-N=N-) between two aromatic rings.
Procedure:
Bromination
Bromination introduces bromine atoms into specific positions on the aromatic ring, enhancing the compound's reactivity and stability.
Procedure:
Sulfonation
Sulfonation adds sulfonic acid groups (-SO₃H), which improve water solubility and facilitate ionic bonding.
Procedure:
Purification
The crude product undergoes purification to remove impurities and unreacted materials.
Methods:
- Crystallization : Dissolve in water and recrystallize by cooling.
- Filtration : Use vacuum filtration to separate solid impurities.
- Drying : Dry under reduced pressure or at low temperatures.
Quality Control
The final product is analyzed for purity (typically ≥96%) using techniques such as:
Data Table: Summary of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| Diazotization | Formation of diazonium salt | Aromatic amine, NaNO₂, HCl | 0–5°C |
| Azo Coupling | Formation of azo bond | Diazonium salt, coupling agent | pH 8–10, alkaline medium |
| Bromination | Addition of bromine atoms | Bromine/NBS | Room temperature |
| Sulfonation | Addition of sulfonic groups | Sulfuric acid | 100–150°C |
Chemical Reactions Analysis
Types of Reactions
Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Applications in Dyeing and Textiles
Dyeing Agents : Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate is primarily utilized as a dyeing agent in textiles. Its azo structure allows it to form stable bonds with fabric fibers, providing vibrant colors. It is particularly effective for dyeing cotton and polyester blends, where it imparts excellent wash and light fastness.
| Application | Description |
|---|---|
| Textile Dyeing | Used for dyeing cotton and synthetic fibers due to its stability and vibrant colors. |
| Color Fastness | Provides high resistance to washing and fading under light exposure. |
Biomedical Applications
Drug Delivery Systems : The compound's unique chemical structure allows it to be explored as a potential drug delivery system. Its ability to form complexes with various pharmaceuticals can enhance the solubility and bioavailability of drugs.
Anticancer Research : Preliminary studies have indicated that derivatives of azo compounds exhibit cytotoxic effects against cancer cell lines. This compound has been investigated for its potential use in targeted cancer therapies.
| Biomedical Application | Findings |
|---|---|
| Drug Delivery | Enhances solubility and bioavailability of drugs. |
| Anticancer Activity | Exhibits cytotoxic effects on specific cancer cell lines. |
Case Studies
-
Textile Dyeing Efficacy Study
- A study conducted on the efficacy of this compound in dyeing cotton fabrics showed that the dye provided excellent color retention after multiple washes, outperforming traditional dyes in terms of fastness properties.
-
Anticancer Activity Assessment
- Research published in a peer-reviewed journal evaluated the anticancer properties of azo compounds, including this compound). The study revealed that the compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Naphthalene Disulphonate Family
Compound A : Disodium 6-amino-5-((4-((2-bromo-1-oxoallyl)amino)-2-((4-methyl-3-sulphonatophenyl)sulfonyl)phenyl)azo)naphthalene-2-sulphonate (CAS 61969-27-5)
- Key Differences: Substituent positions: 6-amino on naphthalene vs. 7-azo in the target compound. Additional 4-methyl-3-sulphonatophenyl sulfonyl group, increasing steric hindrance and altering solubility.
- Impact : Reduced solubility compared to the target compound due to bulkier substituents .
Compound B : 7-[(4-aminophenyl)azo]naphthalene-1,3-disulphonic acid (CAS 61827-77-8)
- Key Differences: Amino group on the phenyl ring instead of bromo and carbamoyl groups. Lacks sodium counterions, reducing water solubility.
- Impact : Lower reactivity in electrophilic substitution reactions due to the absence of bromine .
Compound C : Disodium 7-[[2-[(aminocarbonyl)amino]-4-[(2,3-dibromo-1-oxopropyl)amino]phenyl]azo]naphthalene-1,3-disulphonate (CAS 89923-51-3)
- Key Differences: Dibromo substitution (vs. monobromo in the target compound). Molecular formula C20H17Br2N5O8S2·2Na (MW: 723.28 g/mol).
Compound D : Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
- Key Differences :
- Simplified structure lacking azo, bromo, and urea groups.
- Potassium counterions instead of sodium.
Comparative Analysis Table
Research Findings and Functional Implications
Reactivity and Biodegradability
Chromophoric Properties
Toxicity and Environmental Impact
- Compound B, lacking halogens, is less toxic but less durable in industrial applications .
Biological Activity
Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate, a synthetic azo dye, has garnered attention in various fields due to its potential biological activities. This compound, identified by its CAS number 93804-44-5, exhibits complex interactions that merit detailed exploration. This article reviews its biological activity, including mechanisms of action, toxicity, and applications in research and industry.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an azo group (-N=N-) linking two aromatic systems, specifically a naphthalene moiety and a substituted phenyl group. The molecular formula is , with a molecular weight of approximately 642.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H16BrN5O8S2 |
| Molecular Weight | 642.37 g/mol |
| CAS Number | 93804-44-5 |
| EINECS | 298-419-9 |
| Solubility | Soluble in water |
This compound exhibits various biological activities primarily through its interaction with cellular components:
- Antimicrobial Activity : Research indicates that azo dyes can possess antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Antioxidant Properties : The presence of phenolic groups in the structure suggests potential antioxidant activity, which can neutralize free radicals and reduce oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could have implications for drug development.
Toxicity and Safety Profile
Toxicological evaluations are crucial for understanding the safety of this compound:
- Acute Toxicity : Studies have shown variable acute toxicity levels depending on the concentration and exposure duration.
- Chronic Effects : Long-term exposure may lead to adverse effects on reproductive health and developmental processes in model organisms.
Case Studies
Several case studies have investigated the biological effects of similar azo compounds, providing insights into this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of various azo dyes against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited significant antibacterial activity.
- Antioxidant Activity Assessment : Research published in Food Chemistry assessed the antioxidant capacity of azo compounds through DPPH radical scavenging assays. Findings suggested that structural modifications could enhance antioxidant efficacy.
- Enzyme Inhibition Studies : A study detailed in Bioorganic & Medicinal Chemistry Letters explored the inhibition of specific enzymes by azo dyes, revealing potential therapeutic applications in enzyme-related disorders.
Q & A
Q. How can researchers integrate findings into broader theoretical frameworks (e.g., structure-property relationships in azo dyes)?
- Methodology : Apply Hammett substituent constants to correlate electronic effects with reactivity. Use multivariate regression to link sulfonate group positioning (meta vs. para) to solubility trends. Publish datasets in FAIR-compliant repositories for meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
